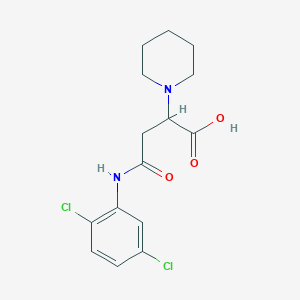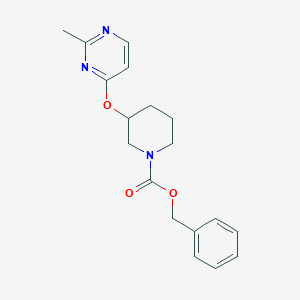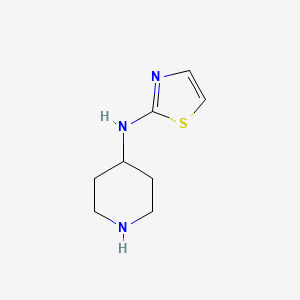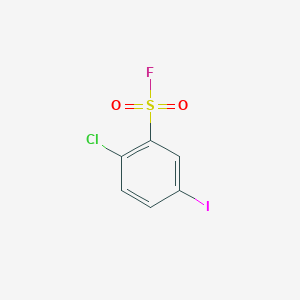![molecular formula C17H16ClN3O3 B2592977 1-(2-Chlorophenyl)-3-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]urea CAS No. 2415565-28-3](/img/structure/B2592977.png)
1-(2-Chlorophenyl)-3-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chlorophenyl)-3-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]urea, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK) and has potential therapeutic applications in various diseases, including cancer and autoimmune disorders.
作用机制
1-(2-Chlorophenyl)-3-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]urea targets BTK, a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling and activation. BTK is overexpressed in various B-cell malignancies and is a promising therapeutic target. This compound irreversibly binds to the cysteine residue in the active site of BTK, leading to the inhibition of its kinase activity and downstream signaling pathways, including the PI3K/AKT and NF-κB pathways. This results in the suppression of B-cell proliferation and survival, making it a potential therapeutic agent for B-cell malignancies and autoimmune disorders.
Biochemical and Physiological Effects
This compound has been shown to have potent inhibitory effects on BTK activity and downstream signaling pathways, leading to the suppression of B-cell proliferation and survival. In addition, this compound has been found to inhibit the activation and differentiation of T cells, suggesting its potential application in autoimmune disorders. This compound has also been shown to have favorable pharmacokinetic properties, including high oral bioavailability and a long half-life, making it suitable for oral administration.
实验室实验的优点和局限性
One of the advantages of 1-(2-Chlorophenyl)-3-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]urea is its high potency and selectivity for BTK, making it a promising therapeutic agent for B-cell malignancies and autoimmune disorders. In addition, this compound has favorable pharmacokinetic properties, making it suitable for oral administration. However, one of the limitations of this compound is its irreversible binding to BTK, which may result in prolonged inhibition of BTK activity and downstream signaling pathways. This may lead to potential off-target effects and toxicity, which need to be further studied in clinical trials.
未来方向
There are several future directions for the development of 1-(2-Chlorophenyl)-3-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]urea. One potential direction is the combination of this compound with other therapeutic agents, such as immune checkpoint inhibitors or chemotherapy, to enhance its therapeutic efficacy in cancer treatment. Another potential direction is the development of this compound as a therapeutic agent for autoimmune disorders, such as rheumatoid arthritis or lupus. In addition, further studies are needed to evaluate the safety and efficacy of this compound in clinical trials and to identify potential biomarkers for patient selection and monitoring. Overall, this compound has promising therapeutic potential in various diseases and warrants further investigation.
合成方法
The synthesis of 1-(2-Chlorophenyl)-3-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]urea involves the reaction of 1-(2-chlorophenyl)-3-(5-hydroxymethylfuran-2-yl)urea with 3,5-dimethyl-4-isocyanato-1,2-oxazole in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain this compound as a white solid with a purity of over 99%. The synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.
科学研究应用
1-(2-Chlorophenyl)-3-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]urea has been extensively studied in preclinical models and has demonstrated promising results in various diseases, including B-cell malignancies, autoimmune disorders, and graft-versus-host disease. In a study published in Cancer Research, this compound was shown to inhibit BTK and downstream signaling pathways, leading to the suppression of tumor growth in a mouse model of diffuse large B-cell lymphoma. In another study published in the Journal of Immunology, this compound was found to suppress the activation and differentiation of B cells and T cells, suggesting its potential therapeutic application in autoimmune disorders.
属性
IUPAC Name |
1-(2-chlorophenyl)-3-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3/c1-10-16(11(2)24-21-10)15-8-7-12(23-15)9-19-17(22)20-14-6-4-3-5-13(14)18/h3-8H,9H2,1-2H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYUZGLPTJOAUQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC=C(O2)CNC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-(8-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2592895.png)



![1-(4-ethylphenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2592902.png)
![[3-(1,3-Benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2592903.png)
![N-(2-ethyl-6-methylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2592904.png)


![N-(3-fluorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2592910.png)
![4-[3-(4-Propoxyphenyl)propanoyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2592913.png)


